3,5-Dimethyl-2-phenylmorpholine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 227.73 g/mol. It is classified as a morpholine derivative, characterized by a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom, along with a phenyl group and two methyl groups attached to the morpholine ring. This compound is typically encountered as a white crystalline powder that is soluble in water and ethanol.
3,5-Dimethyl-2-phenylmorpholine hydrochloride falls under the category of heterocyclic compounds due to the presence of nitrogen in its cyclic structure. It is also classified as an amine because of the nitrogen atom's basic properties.
The synthesis of 3,5-Dimethyl-2-phenylmorpholine hydrochloride primarily involves the alkylation of 2-phenylmorpholine with methylating agents. One common method includes:
Industrial production methods mirror laboratory synthesis but are optimized for scale. This involves using industrial-grade reagents and solvents while maintaining strict control over reaction conditions to ensure high yield and purity. The final product is often purified via recrystallization or distillation .
The molecular structure can be represented by the following:
InChI=1S/C12H17NO.ClH/c1-9-8-14-12(10(2)13-9)11-6-4-3-5-7-11;/h3-7,9-10,12-13H,8H2,1-2H3;1H
The canonical SMILES representation is CC1COC(C(N1)C)C2=CC=CC=C2.Cl
, indicating the arrangement of atoms within the molecule.
3,5-Dimethyl-2-phenylmorpholine hydrochloride can undergo various chemical reactions:
For oxidation, potassium permanganate in an acidic medium is commonly used; for reduction, lithium aluminum hydride in an anhydrous ether serves well; and for substitution reactions, halogenated compounds in the presence of a base are typical.
The mechanism of action for 3,5-Dimethyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate these targets' activities, potentially leading to various biological effects. For instance, it may inhibit or activate certain enzymes affecting metabolic pathways. The precise targets and pathways depend on its application context .
3,5-Dimethyl-2-phenylmorpholine hydrochloride appears as a white crystalline solid with solubility in water and ethanol. Its melting point ranges from approximately 223°C to 225°C when recrystallized from ethanol-diethyl ether mixtures .
The compound exhibits basic properties due to its amine functional group. It participates in various chemical reactions typical for morpholines and their derivatives.
3,5-Dimethyl-2-phenylmorpholine hydrochloride has several scientific applications:
The synthetic exploration of phenylmorpholines originated in the mid-20th century with the development of anorectics like phenmetrazine (3-methyl-2-phenylmorpholine). Early routes relied on linear synthesis starting from β-amino alcohols and α-halo ketones, followed by cyclization under acidic conditions. For example, phenmetrazine was synthesized via the reaction of 2-amino-1-phenoxypropane with chloroacetyl chloride, yielding a linear intermediate that underwent thermal cyclization [1] [7]. These methods suffered from low stereocontrol and moderate yields (30–50%), primarily due to racemization and oligomerization side reactions [3].
The 1990s saw strategic shifts toward stereoselective pathways, driven by the discovery of neuropharmacological diversity among positional isomers. Boswell’s 1997 landmark study demonstrated that 3,5-dimethyl substitution (PDM-35) conferred superior dopamine/norepinephrine releasing activity compared to 3,4-dimethyl analogs, spurring interest in regioselective alkylation techniques [1] [4]. Key innovations included chiral pool synthesis using tartaric acid-derived auxiliaries and asymmetric reductive amination, though enantiomeric excess (ee) remained below 80% [6].
Contemporary synthesis of 3,5-dimethyl-2-phenylmorpholine emphasizes control over the three contiguous stereocenters at C2, C3, and C5. Two state-of-the-art approaches dominate:
Table 2: Stereochemical Outcomes of Synthetic Routes
Method | Key Reagents/Conditions | trans:*cis* Ratio | Overall Yield |
---|---|---|---|
Akabori-Momotani | Benzaldehyde, NaBH₄, H₂SO₄/0°C | 3:1 | 62% |
Epoxide Aminolysis | Styrene oxide, TsCl/NEt₃ | 4:1 | 55% |
Asymmetric Hydrogenation | [Rh(COD)(DuanPhos)]BF₄, H₂/50psi | 99:1 (ee) | 95% |
Cyclization efficiency in PDM-35 synthesis is profoundly influenced by solvent polarity and thermal parameters:
3,5-Dimethyl-2-phenylmorpholine’s moderate logP (2.1) and aqueous solubility (1.2 mg/mL) necessitate strategic modifications to optimize pharmacokinetics:
Table 3: Bioavailability Parameters of Modified PDM-35 Forms
Form | Aqueous Solubility (mg/mL) | logD₇.₄ | Oral Bioavailability (Rat) |
---|---|---|---|
Freebase | 1.2 | 2.1 | 22% |
Hydrochloride Salt | 23.0 | 1.8 | 48% |
Pivaloyloxymethyl Prodrug | 0.8 (hydrolyzes in vivo) | 3.2 | 67% |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3